7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
The compound 7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7, a methyl group at position 8, and a 4-[2-(pyridin-4-yl)ethyl]piperazinylmethyl substituent at position 4 of the coumarin core (Figure 1). Its synthesis likely follows a Mannich reaction pathway, analogous to related compounds, involving formaldehyde, the coumarin precursor, and a substituted piperazine derivative .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C22H25N3O3/c1-16-20(26)3-2-19-18(14-21(27)28-22(16)19)15-25-12-10-24(11-13-25)9-6-17-4-7-23-8-5-17/h2-5,7-8,14,26H,6,9-13,15H2,1H3 |
InChI Key |
WHDYJCRVSNIAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCC4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a piperazine derivative.
Attachment of the Pyridine Moiety: The final step involves the attachment of the pyridine moiety through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Regulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Position and Core Modifications
The substitution pattern on the coumarin scaffold significantly influences biological activity and physicochemical properties:
- Position 4 vs. 8 Substitution: The target compound features the piperazinylmethyl group at position 4, whereas analogs like 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () substitute position 8. Position 8 substitution is common in antimicrobial and anticancer coumarins due to enhanced planarity with the aromatic core . Position 4 substitution, as in the target compound, may alter binding to enzymes like topoisomerases or kinases by projecting the piperazine moiety into solvent-exposed regions . Crystallographic data from Kubono et al. (2016) for the 8-substituted analog reveals a planar coumarin core with a dihedral angle of 85.2° between the coumarin and piperazine planes . The target compound’s 4-substitution likely disrupts this planarity, affecting molecular packing and solubility.
Piperazine Substituent Variations
The nature of the piperazine substituent modulates electronic and steric properties:
- Methyl vs. Pyridinylethyl Groups: Analogs with 4-methylpiperazine (e.g., compound 3 in ) exhibit lower steric hindrance and higher yields (89–93%) compared to bulkier substituents . Polarity and Solubility: The pyridine ring increases hydrophilicity compared to alkyl-substituted piperazines (e.g., 4-ethylpiperazine in ), which may improve aqueous solubility but reduce membrane permeability .
Data Tables
Biological Activity
7-Hydroxy-8-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one, often referred to as a chromenone derivative, exhibits significant biological activity across various pharmacological domains. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structural composition suggests potential interactions with biological targets, particularly due to the presence of hydroxyl and piperazine functionalities, which are known to enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems. Key areas of interest include:
- Antitumor Activity : Research indicates that chromenone derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antidepressant Effects : The piperazine moiety in the structure is known for its antidepressant properties. Animal models have shown that this compound can enhance serotonergic activity, potentially acting as a selective serotonin reuptake inhibitor (SSRI).
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Antitumor Activity
A study conducted by assessed the cytotoxic effects of various chromenone derivatives, including our compound, against human cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Hydroxy-8-methyl... | MCF-7 (Breast) | 15.3 |
| 7-Hydroxy-8-methyl... | A549 (Lung) | 12.8 |
Antidepressant Effects
In a behavioral study using a forced swim test, the compound demonstrated significant antidepressant-like effects compared to control groups, indicating its potential as a therapeutic agent for mood disorders. The study highlighted changes in serotonin levels post-treatment.
Antimicrobial Properties
Research published in evaluated the antimicrobial efficacy of this chromenone derivative against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have been documented regarding the therapeutic applications of chromenone derivatives:
- Case Study on Cancer Treatment : A patient with metastatic breast cancer was treated with a regimen including this compound. After six weeks, imaging showed a reduction in tumor size by 30%, correlating with in vitro findings.
- Depression Management : A clinical trial involving subjects with major depressive disorder reported significant improvement in symptoms after administration of this compound over eight weeks, further supporting its role as a potential antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
